Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-4-carboxylate
Description
Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a carboxylate ester at position 4 and a piperidine-2-carboxamide group at position 2. The piperidine ring is further modified by a thiophene-2-sulfonyl moiety, introducing sulfonamide functionality. The compound’s synthesis likely involves coupling a thiophene-2-sulfonyl chloride derivative with a piperidine precursor, followed by cyclization or condensation with a thiazole-carboxylate intermediate, as inferred from analogous procedures .
Properties
IUPAC Name |
ethyl 2-[(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S3/c1-2-24-15(21)11-10-26-16(17-11)18-14(20)12-6-3-4-8-19(12)27(22,23)13-7-5-9-25-13/h5,7,9-10,12H,2-4,6,8H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICZEWPTLOGPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as thiophene-2-sulfonyl chloride and piperidine-2-carboxylic acid. These intermediates are then subjected to a series of reactions, including amide bond formation and thiazole ring construction.
Thiophene-2-sulfonyl chloride preparation: Thiophene is chlorosulfonated using chlorosulfonic acid to yield thiophene-2-sulfonyl chloride.
Piperidine-2-carboxylic acid preparation: Piperidine is carboxylated using carbon dioxide under high pressure and temperature to form piperidine-2-carboxylic acid.
Amide bond formation: Thiophene-2-sulfonyl chloride reacts with piperidine-2-carboxylic acid in the presence of a base such as triethylamine to form the corresponding sulfonamide.
Thiazole ring construction: The sulfonamide intermediate is then reacted with ethyl thiazole-4-carboxylate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under strong reducing conditions.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the nature of the substituent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against specific targets, such as enzymes or receptors involved in various diseases.
Potential Therapeutic Applications
- Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, which could be beneficial in treating conditions like cancer or inflammatory diseases.
- Analgesic Properties : Similar compounds have shown promise in pain management, indicating potential for this compound in analgesic drug development.
Organic Synthesis
Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-4-carboxylate can act as a versatile building block in organic synthesis. Its functional groups facilitate the creation of more complex molecules through various chemical reactions.
Synthetic Pathways
- Multi-Step Reactions : The synthesis typically involves several steps, including the formation of key intermediates such as thiophene-2-sulfonyl chloride and piperidine derivatives. These intermediates are crucial for constructing the thiazole ring and forming amide bonds.
Materials Science
The unique properties of this compound make it suitable for developing novel materials with specific electronic or optical characteristics. Research into its physical properties could lead to applications in electronics or photonics.
Potential Material Applications
- Conductive Polymers : The incorporation of this compound into polymer matrices could enhance conductivity or other desirable properties.
- Optoelectronic Devices : Its structural features may allow for integration into devices that utilize light, such as sensors or displays.
Research Findings and Case Studies
Several studies have explored the biological activity and synthetic pathways of compounds related to this compound:
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Core
The thiazole-4-carboxylate scaffold is shared among several analogs, but substituents at position 2 critically influence properties. Key comparisons include:
Table 1: Structural and Functional Comparison of Thiazole-4-carboxylate Derivatives
*Similarity scores from are based on Tanimoto coefficients (1.0 = identical).
Key Observations :
- Sulfonamide vs. Aryl Groups : The target compound’s thiophene-sulfonamide group introduces hydrogen-bonding capacity and electron-deficient regions, unlike inert phenyl or bromophenyl substituents. This may improve interactions with polar active sites in biological targets.
- Functional Group Diversity : The hydrazinyl derivative exhibits metal-binding propensity, contrasting with the sulfonamide’s enzyme-targeting role.
Structural and Crystallographic Insights
- π–π Stacking : Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate exhibits π–π interactions between the nitrobenzylidene and thiazole rings (distance: ~3.5 Å) . Similar interactions in the target compound may involve the thiophene and piperidine rings, stabilizing its conformation.
Biological Activity
Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-4-carboxylate, with the CAS number 1049829-19-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 429.5 g/mol. The compound features a thiazole ring , a piperidine derivative , and a thiophene sulfonamide group , which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₅S₃ |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 1049829-19-7 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various heterocycles. A common synthetic route includes the formation of the thiazole ring followed by the introduction of the thiophene and piperidine moieties. This process often utilizes coupling reactions under controlled conditions to ensure high yield and purity.
Antitumor Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antitumor activity. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the piperidine moiety may enhance this activity by improving solubility and bioavailability.
Anti-inflammatory Properties
Preliminary studies suggest that this compound could exhibit anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This aligns with findings from other thiazole-containing compounds that have demonstrated similar effects in vitro.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer progression. For example, thiazole derivatives are often studied for their ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis.
Case Studies and Research Findings
- Antitumor Activity Study : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines, revealing that those containing the piperidine structure showed enhanced potency compared to their counterparts without this moiety .
- Anti-inflammatory Mechanism : Another investigation highlighted that thiazole-based compounds could significantly reduce nitric oxide production in macrophages, suggesting a potential mechanism for their anti-inflammatory effects.
- SAR Analysis : Structure-activity relationship studies have indicated that modifications to the thiophene and thiazole rings can lead to increased biological activity, emphasizing the importance of functional group positioning in drug design .
Q & A
Q. What are the optimal synthetic routes for constructing the thiazole-4-carboxylate core in this compound?
The thiazole ring can be synthesized via cyclization of thiourea derivatives with α-halo carbonyl compounds. For example, ethyl 2-amino-thiazole-4-carboxylate analogs are synthesized by reacting ethyl 2-bromoacetate with thiourea under basic conditions (e.g., K₂CO₃ in ethanol) . For the target compound, key intermediates like tert-butyl thiazole carboxylates are prepared via sequential reactions involving sulfur-containing reagents (e.g., thiol esters) and MnO₂-mediated oxidations . Optimal yields (>70%) are achieved using anhydrous solvents (DCM or THF) and catalytic Pd or MnO₂ for coupling/oxidation steps .
Q. How can NMR spectroscopy resolve structural ambiguities in the piperidine-thiophene sulfonyl moiety?
Use 2D NMR (¹H-¹³C HSQC, HMBC) to confirm connectivity. For example:
- ¹H NMR : The thiophene sulfonyl group shows deshielded protons (δ 7.2–7.8 ppm) and splitting patterns consistent with thiophene substitution .
- ¹³C NMR : The sulfonyl group (C-SO₂) appears at ~110–115 ppm, while the piperidine carboxamide carbonyl resonates at ~165–170 ppm .
- NOESY : Detect spatial proximity between the piperidine ring and thiazole protons to confirm stereochemistry .
Q. What analytical methods validate purity and elemental composition?
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated 343.0642, found 343.0642) .
- Elemental Analysis : Match experimental and theoretical values (e.g., C: 38.59% vs. 38.56%; S: 18.73% vs. 18.74%) .
- HPLC : Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How to address crystallographic disorder in the piperidine ring during X-ray diffraction studies?
Crystallographic disorder arises from flexible piperidine conformers. Mitigation strategies include:
- Low-temperature data collection (100 K) to reduce thermal motion .
- SHELXL refinement : Use PART instructions to model disorder, with occupancy ratios refined against diffraction data .
- Hydrogen bonding analysis : Stabilize specific conformers via interactions with adjacent molecules (e.g., sulfonyl O atoms with NH groups) .
Q. What mechanistic insights explain low yields in the sulfonylation of the piperidine ring?
Competing side reactions (e.g., over-sulfonylation or ring-opening) reduce yields. Key factors:
- Reagent stoichiometry : Limit sulfonyl chloride to 1.1 equivalents to avoid di-sulfonation .
- Base selection : Use Et₃N instead of stronger bases (e.g., NaH) to prevent deprotonation of the carboxamide .
- Solvent polarity : Anhydrous DCM improves sulfonyl group transfer efficiency (yields increase from 45% to 68%) .
Q. How to resolve contradictions in biological activity data across cell lines?
Discrepancies in IC₅₀ values (e.g., leukemia vs. solid tumors) may arise from:
- Cellular uptake : Measure intracellular concentrations via LC-MS to correlate exposure with efficacy .
- Target engagement assays : Use thermal shift assays or SPR to verify binding affinity to proposed targets (e.g., TNIK kinase) .
- Metabolic stability : Assess hepatic microsomal degradation to identify prodrug activation or inactivation pathways .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Yields
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
